molecular formula C9H12O2 B1583370 4-Ethoxybenzyl alcohol CAS No. 6214-44-4

4-Ethoxybenzyl alcohol

Cat. No. B1583370
CAS RN: 6214-44-4
M. Wt: 152.19 g/mol
InChI Key: UKFLLQIRBABMKF-UHFFFAOYSA-N
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Patent
US07671033B2

Procedure details

Thionyl chloride (10.4 g, 87.7 mmol) was added dropwise to a 0° C. solution of 4-ethoxybenzyl alcohol (11.0 g, 72.4 mmol) in dry CH2Cl2 (150 mL) with a catalytic amount of DMF (1 mL). Upon addition, reaction was allowed to stir for 5-10 minutes, while monitoring through TLC (CH2Cl2) for completion. Reaction mixture was concentrated under reduced pressure and the residue dissolved in minimal THF and then precipitated in cold H2O to yield a white precipitate. The solid was collected, taken up in CH2Cl2, dried and concentrated. The resulting oil was solidified by cooling with CO2/acetone. The compound as a white solid, which decomposes upon melting 11.3 g(92%).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12]O)=[CH:10][CH:9]=1)[CH3:6].CN(C=O)C>C(Cl)Cl>[CH2:5]([O:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][Cl:3])=[CH:10][CH:9]=1)[CH3:6]

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
11 g
Type
reactant
Smiles
C(C)OC1=CC=C(CO)C=C1
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 5-10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition, reaction
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in minimal THF
CUSTOM
Type
CUSTOM
Details
precipitated in cold H2O
CUSTOM
Type
CUSTOM
Details
to yield a white precipitate
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with CO2/acetone

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
Smiles
C(C)OC1=CC=C(CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.